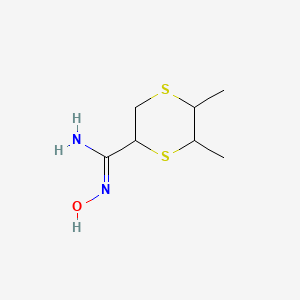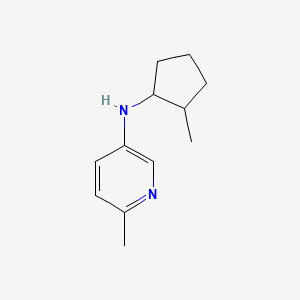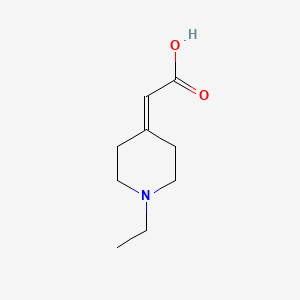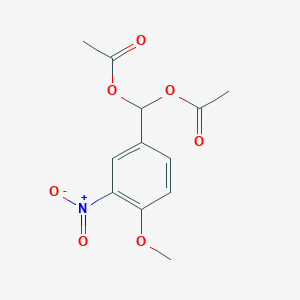
(4-Methoxy-3-nitrophenyl)methylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3-nitrophenyl)methylene diacetate is an organic compound with the molecular formula C12H13NO7 and a molecular weight of 283.23 g/mol . This compound is characterized by the presence of methoxy, nitro, and diacetate functional groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (4-Methoxy-3-nitrophenyl)methylene diacetate typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the diacetate compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Methoxy-3-nitrophenyl)methylene diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-Methoxy-3-aminophenyl)methylene diacetate.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different substituted phenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methoxy-3-nitrophenyl)methylene diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Methoxy-3-nitrophenyl)methylene diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets .
Comparison with Similar Compounds
(4-Methoxy-3-nitrophenyl)methylene diacetate can be compared with similar compounds such as:
(4-Acetoxy-3-methoxyphenyl)methylene diacetate: This compound has an acetoxy group instead of a nitro group, which affects its reactivity and applications.
(4-Methoxy-3-aminophenyl)methylene diacetate: Formed by the reduction of the nitro group, this compound has different chemical and biological properties.
Properties
Molecular Formula |
C12H13NO7 |
|---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
[acetyloxy-(4-methoxy-3-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)9-4-5-11(18-3)10(6-9)13(16)17/h4-6,12H,1-3H3 |
InChI Key |
FYLSBODFVILKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


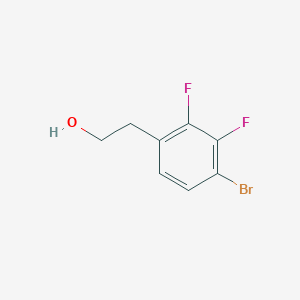
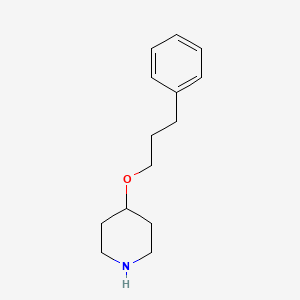
![2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13271674.png)
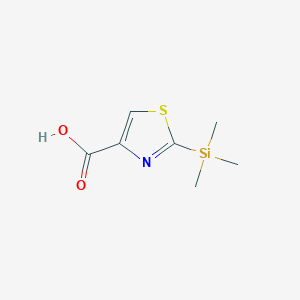

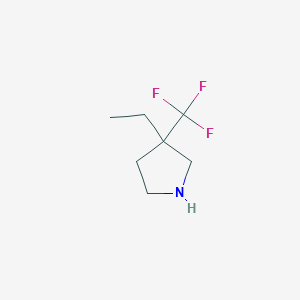
![2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol](/img/structure/B13271697.png)

![N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine](/img/structure/B13271703.png)
![(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13271708.png)
